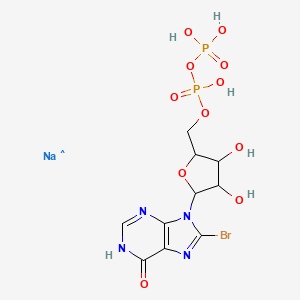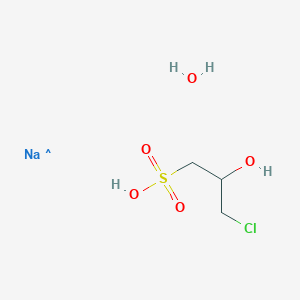
Silicon tetraboride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon tetraboride is a lightweight ceramic compound formed between silicon and boron. It is known for its high hardness and thermal stability, making it a valuable material in various industrial applications. The compound is typically black and crystalline, with a density of approximately 2.52 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions: Silicon tetraboride can be synthesized directly from its elemental components, silicon and boron. The reaction typically involves heating these elements together in a high-temperature environment. The tetraboride was first synthesized in 1960 by three independent groups .
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of silicon and boron in a furnace. The process requires precise control of temperature and reaction conditions to ensure the formation of the desired compound. The resulting product is then purified to remove any impurities .
化学反応の分析
Types of Reactions: Silicon tetraboride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. When heated in air or oxygen, it becomes superficially oxidized. It is also attacked by boiling sulfuric acid and by halogens such as fluorine, chlorine, and bromine at high temperatures .
Common Reagents and Conditions:
Oxidation: Occurs when this compound is heated in the presence of oxygen.
Reduction: Can be achieved using reducing agents like hydrogen.
Substitution: Involves the replacement of silicon or boron atoms with other elements under specific conditions.
Major Products Formed:
Oxidation: Forms silicon dioxide and boron oxide.
Reduction: Produces elemental silicon and boron.
Substitution: Results in various substituted borides and silicides.
科学的研究の応用
Silicon tetraboride has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.
Biology and Medicine: Investigated for its potential use in biomedical devices due to its biocompatibility and hardness.
Industry: Employed in the production of high-temperature ceramics, cutting tools, and wear-resistant coatings. .
作用機序
The mechanism by which silicon tetraboride exerts its effects is primarily related to its physical and chemical properties. Its high hardness and thermal stability make it an effective material for protective coatings and cutting tools. The compound’s ability to withstand high temperatures and resist oxidation is due to the strong covalent bonds between silicon and boron atoms .
類似化合物との比較
- Silicon triboride (SiB₃)
- Silicon hexaboride (SiB₆)
- Boron carbide (B₄C)
- Boron phosphide (B₆P)
- Boron oxide (B₆O)
Comparison: Silicon tetraboride is unique among these compounds due to its specific stoichiometry and crystal structure. It is isomorphous to boron carbide, boron phosphide, and boron oxide, but it is metastable with respect to silicon hexaboride. This means that while it shares some structural similarities with these compounds, it has distinct properties that make it suitable for specific applications, such as its use in high-temperature environments and its electrical conductivity .
特性
分子式 |
B4Si |
|---|---|
分子量 |
71.3 g/mol |
IUPAC名 |
1-sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene |
InChI |
InChI=1S/B4Si/c1-2-4-5-3-1 |
InChIキー |
ICTBYMXYRGXSHS-UHFFFAOYSA-N |
正規SMILES |
B1=BB=[Si]=B1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)





![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)


